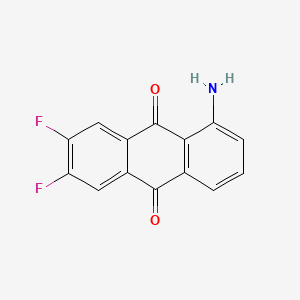

1-Amino-6,7-difluoroanthracene-9,10-dione

Description

Overview of Anthracene-9,10-dione Derivatives in Advanced Chemical Sciences

Anthracene-9,10-dione, commonly known as anthraquinone (B42736), and its derivatives represent a significant class of aromatic organic compounds. wikipedia.org These structures are characterized by a central quinone ring fused to two benzene (B151609) rings. numberanalytics.com This fundamental scaffold has proven to be a versatile platform for the development of a wide array of functional molecules with applications spanning numerous scientific disciplines. ontosight.airesearchgate.net

In materials science, anthraquinone derivatives are investigated for their unique optical and electronic properties. ontosight.ai They are foundational in the synthesis of many dyes and pigments. researchgate.netbiointerfaceresearch.com Furthermore, their potential as organic semiconductors has led to research into their use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. ontosight.ainih.gov The redox activity of the quinone moiety also makes them interesting for applications in catalysis and energy storage, such as in flow-through batteries. wikipedia.orgbiointerfaceresearch.com

In the biological and medicinal fields, anthraquinone derivatives are known for their diverse biological activities. ontosight.aiontosight.ai Researchers have extensively explored their potential as therapeutic agents, with studies revealing antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netbiointerfaceresearch.comontosight.ai The discovery of the anticancer properties in some diamino-9,10-anthracenediones, such as the drug Mitoxantrone, spurred significant research into this class of compounds. biointerfaceresearch.com The mechanism of action for many of these biologically active derivatives involves their ability to intercalate into DNA and interact with crucial enzymes like topoisomerases. numberanalytics.comontosight.ainih.gov

Strategic Importance of Fluorine and Amino Group Functionalization in Anthraquinones

The modification of the basic anthraquinone structure with specific functional groups is a key strategy for tuning its chemical and physical properties. ontosight.ai The introduction of amino groups and fluorine atoms, in particular, has been shown to impart significant and desirable changes.

The functionalization with amino groups (-NH₂) is a well-established method to modulate the properties of anthraquinones. biointerfaceresearch.com The position and number of amino groups can profoundly influence the compound's color, solubility, reactivity, and biological activity. numberanalytics.combiointerfaceresearch.com Amino-substituted anthraquinones are crucial intermediates in the synthesis of various dyes. researchgate.net From a biological standpoint, the presence of amino groups can enhance a molecule's ability to interact with biological targets, such as enzymes and nucleic acids. biointerfaceresearch.com This has led to the development of numerous aminoanthraquinone derivatives with potent antimicrobial and anticancer activities. researchgate.netbiointerfaceresearch.comnih.gov The amino group can act as an electron-donating group, influencing the electronic properties of the anthraquinone system and its potential for internal charge transfer, which is relevant for fluorescence and other optical applications. nih.gov

The incorporation of fluorine into organic molecules is a prevalent strategy in modern medicinal chemistry and materials science. nih.govnih.gov Fluorine's high electronegativity and small size allow it to significantly alter a molecule's properties without drastically increasing its steric bulk. mdpi.com In drug design, fluorination can enhance metabolic stability, increase membrane permeability, and improve binding affinity to biological targets. nih.govmdpi.commdpi.com The introduction of fluorine can lead to more potent and selective therapeutic agents. nih.gov In materials science, fluorination can modify the electronic properties, solubility, and stability of organic compounds, making it a valuable tool for developing advanced materials for applications like chemical sensors and imaging agents. mdpi.com

Research Objectives and Scope for 1-Amino-6,7-difluoroanthracene-9,10-dione Investigations

The specific structure of this compound, which combines the anthraquinone core with both an amino group and two fluorine atoms, defines the primary objectives of its scientific investigation. Research into this compound is driven by the goal of understanding and harnessing the synergistic effects of these distinct structural components.

The primary research objectives include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound, potentially starting from precursors like 6,7-difluoroanthraquinone and introducing the amino group via amination reactions. evitachem.com Thorough characterization using spectroscopic techniques is essential to confirm its molecular structure and purity. nih.gov

Investigation of Physicochemical Properties: Examining its optical and electronic properties, such as absorption and fluorescence spectra. The combination of the electron-donating amino group and the electron-withdrawing fluorine atoms on the anthraquinone backbone suggests the potential for interesting photophysical behavior. nih.gov

Exploration of Biological Activity: Given the known biological activities of both aminoanthraquinones and fluorinated organic compounds, a key objective is to screen this compound for potential therapeutic applications. biointerfaceresearch.comnih.gov This includes evaluating its cytotoxicity against various cancer cell lines and its activity against microbial pathogens. ontosight.ainih.gov

Materials Science Applications: Assessing its potential for use in advanced materials. This could involve exploring its utility as a specialized dye, a component in organic electronic devices, or as a fluorescent probe for sensing and imaging, leveraging the unique properties imparted by its functional groups. ontosight.aimdpi.com

The scope of research is therefore focused on elucidating the structure-property relationships in this specifically functionalized anthraquinone. By combining the well-established utility of the anthraquinone scaffold with the strategic benefits of amino and fluoro substituents, investigations aim to uncover novel applications for this compound in both medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1088-12-6 |

|---|---|

Molecular Formula |

C14H7F2NO2 |

Molecular Weight |

259.21 g/mol |

IUPAC Name |

1-amino-6,7-difluoroanthracene-9,10-dione |

InChI |

InChI=1S/C14H7F2NO2/c15-9-4-7-8(5-10(9)16)14(19)12-6(13(7)18)2-1-3-11(12)17/h1-5H,17H2 |

InChI Key |

LQALCRBYILBSKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=CC(=C(C=C3C2=O)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 1 Amino 6,7 Difluoroanthracene 9,10 Dione

Precursor Synthesis and Anthracene-9,10-dione Core Construction

The foundational step in the synthesis is the construction of the anthracene-9,10-dione skeleton, commonly known as anthraquinone (B42736). Several industrial and laboratory methods are established for this purpose.

A versatile and widely used laboratory and industrial approach is the Friedel–Crafts acylation. wikipedia.org This typically involves the reaction of benzene (B151609) or a substituted benzene with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an o-benzoylbenzoic acid intermediate, which is then cyclized. wikipedia.orgresearchgate.net For the synthesis of fluorinated anthraquinones, this method is adapted by using fluorinated precursors. For instance, the reaction can be carried out with a fluorinated phthalic anhydride to build the desired fluorine substituents directly into the core structure. colab.ws

Another significant strategy is the Diels-Alder reaction, a powerful tool for ring formation. nih.gov This cycloaddition reaction, for example between a 1,4-naphthoquinone (B94277) and a substituted 1,3-butadiene, can construct the central ring of the anthraquinone system. wikipedia.orgscirp.org The resulting tetrahydroanthraquinone (B8792033) is subsequently dehydrogenated or oxidized to yield the final aromatic anthraquinone core. nih.govnih.gov

Regioselective Introduction of Amino and Fluoro Substituents on the Anthracene-9,10-dione Scaffold

With the core anthraquinone structure in place, the next critical phase is the introduction of the amino and fluoro groups at the specific 1- and 6,7-positions, respectively. The success of the synthesis hinges on achieving high regioselectivity.

Introducing an amino group specifically at the C1 (alpha) position of the anthraquinone scaffold is a well-established process, crucial for the production of a vast range of dyes and functional molecules. mdpi.combiointerfaceresearch.com

One major industrial route is the ammonolysis of an anthraquinone derivative with a suitable leaving group at the 1-position. Starting with anthraquinone-1-sulfonic acid, reaction with ammonia (B1221849) can replace the sulfonic acid group with an amino group. mdpi.com Another common precursor is 1-nitroanthraquinone (B1630840); the nitro group can be readily replaced by an amino group via high-temperature ammonolysis. mdpi.com This reaction is often performed under high pressure and temperature to achieve a reasonable reaction rate. mdpi.com

Nucleophilic aromatic substitution of a halogen atom is another effective strategy. For example, 1-amino-4-bromoanthracene derivatives are common intermediates where the bromine atom can be substituted by various (aryl)alkylamino groups. nih.gov These reactions are frequently catalyzed by copper compounds, such as copper(II) sulfate (B86663) or copper(II) acetate, in what is known as the Ullmann condensation. colab.wsnih.gov

Direct fluorination of a pre-formed anthraquinone ring is challenging and not commonly described in the literature. colab.ws The primary strategy for producing fluorinated anthraquinones is to construct the molecule from fluorinated building blocks. colab.ws As mentioned in section 2.1, the Friedel–Crafts reaction using a fluorinated phthalic anhydride is a key approach. colab.ws

For introducing fluorine onto an existing aromatic system, the Balz-Schiemann reaction remains a relevant, albeit classical, method. colab.ws This process involves the diazotization of an amino group on the anthraquinone ring, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoro derivative. colab.ws While effective, this multi-step process may be less efficient for large-scale production compared to building the core from fluorinated precursors. Modern photoredox catalysis offers newer avenues for fluorination, although its application to specific anthraquinone systems requires further investigation. rsc.org

Multi-Step Synthesis and Reaction Cascade Design for 1-Amino-6,7-difluoroanthracene-9,10-dione

The complete synthesis of this compound is inherently a multi-step process that combines the strategies of core construction and functionalization. A logical synthetic pathway would likely begin with the synthesis of a 6,7-difluoroanthraquinone intermediate. evitachem.com This could be achieved via a Friedel-Crafts reaction between 1,2-difluorobenzene (B135520) and phthalic anhydride, followed by cyclization.

Once the 6,7-difluoroanthraquinone scaffold is obtained, the focus shifts to functionalizing the 1-position. This typically involves introducing a nitro group via nitration, which is then subsequently reduced to the desired amino group. This nitration-reduction sequence is a standard method for installing amino groups on aromatic rings.

The concept of reaction cascades, where multiple bond-forming events occur in a single pot, is a powerful strategy in modern organic synthesis for improving efficiency. mdpi.comresearchgate.net While a specific cascade reaction for this exact target molecule is not prominently documented, the principle has been applied to create other complex, polycyclic anthraquinone-based structures. nih.govmdpi.com Designing a cascade could involve, for example, a sequence of cycloaddition and aromatization steps to rapidly build the core, followed by functional group transformations. nih.gov

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and reaction times. For each step in the synthesis of this compound, specific conditions have been investigated.

For the construction of the anthraquinone core , the Diels-Alder reaction can be catalyzed by Mo-V-P heteropoly acids (HPA), with reactions typically run at around 80°C in a mixed aqueous-organic solvent system like 1,4-dioxane/water. scirp.org For Friedel-Crafts reactions, the choice of Lewis acid catalyst (e.g., AlCl₃) and solvent is critical. wikipedia.org

In the amination step , particularly the high-temperature ammonolysis of 1-nitroanthraquinone, conditions must be precisely controlled for safety and efficiency. mdpi.com The use of continuous-flow reactors has allowed for operations at temperatures exceeding 200°C with residence times of only a few minutes. mdpi.com Response surface methodology has identified optimal conditions, for instance, a reaction temperature of 213°C, a residence time of 4.3 minutes, and a molar ratio of ammonia to the nitro-precursor of 4.5, achieving yields around 88% with high conversion. mdpi.com Copper-catalyzed aminations often require heating to 90°C for several hours in an aqueous medium. nih.gov

The table below summarizes typical conditions for key reaction types in substituted anthraquinone synthesis.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Source |

|---|---|---|---|---|---|

| Diels-Alder Synthesis | Mo-V-P HPA-10 | 1,4-Dioxane/Water | 80 | ~84 | scirp.org |

| Ammonolysis (Flow) | None | NMP/Water | 213 | ~88 | mdpi.com |

| Nucleophilic Substitution (Amination) | CuSO₄/FeSO₄ | Water | 90 | up to 96 | nih.gov |

Green Chemistry Approaches in the Synthesis of Fluorinated Anthraquinones

The principles of green chemistry are increasingly being applied to the synthesis of anthraquinones to reduce environmental impact and improve process safety. researchgate.net

A key area of improvement is the use of solid acid catalysts for the Friedel-Crafts reaction. researchgate.net These catalysts can replace traditional Lewis acids like AlCl₃, which are difficult to handle and generate significant waste. Solid catalysts can be used in solvent-free conditions, simplifying product isolation and allowing for catalyst recycling. researchgate.net

For hazardous reactions like high-temperature ammonolysis, the shift from traditional batch reactors to continuous-flow systems represents a significant green advancement. mdpi.com Flow chemistry offers superior heat and mass transfer, allowing for safer operation at high temperatures and pressures, reducing the risk of thermal runaway, and minimizing waste. mdpi.com

Another innovative approach is the in situ electrosynthesis of anthraquinones from anthracene (B1667546) derivatives. rsc.org This method can be performed in aqueous solutions at room temperature without the need for hazardous chemical oxidants or expensive metal catalysts, offering a scalable and environmentally benign alternative to classical oxidation methods. rsc.org Furthermore, research into using greener solvents, such as ethanol (B145695) in place of acetonitrile (B52724) for fluorination reactions, challenges traditional protocols and opens pathways for more sustainable synthetic routes. researchgate.net

Lack of Specific Data Hinders Detailed Elucidation of Purification Protocols for this compound

The synthesis of this compound is presumed to start from a 6,7-difluoroanthraquinone precursor, with subsequent purification employing standard techniques like recrystallization and chromatography. However, the absence of published experimental details prevents a comprehensive discussion of optimized and validated protocols.

For analogous, non-fluorinated or differently halogenated aminoanthraquinones, a variety of purification techniques have been reported. These generally fall into two main categories: recrystallization and chromatography.

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the compound—ideally, the compound should be highly soluble in the hot solvent and poorly soluble at cooler temperatures. For various aminoanthraquinone derivatives, solvents such as acetone (B3395972) and dilute acetic acid have been successfully used. The general process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then isolated by filtration.

Chromatography offers a more refined method for separating the target compound from impurities. For compounds similar to this compound, both normal-phase and reverse-phase high-performance liquid chromatography (HPLC) could be applicable. For instance, a reverse-phase HPLC method has been described for the related compound 1-amino-6,7-dichloro-9,10-anthracenedione, utilizing a mobile phase of acetonitrile, water, and an acid modifier. This suggests that a similar approach could be adapted for the difluoro-analogue. Column chromatography using silica (B1680970) gel as the stationary phase with solvent systems like dichloromethane/methanol mixtures has also been reported for other amino-substituted anthraquinones.

Without specific experimental data for this compound, any discussion of its purification remains speculative and based on analogies to related compounds. The presence of the two fluorine atoms on the anthraquinone skeleton will influence the compound's polarity and solubility, which could necessitate different solvents or chromatographic conditions than those used for its non-fluorinated or other halogenated counterparts.

Further research and publication of the synthesis and purification of this compound are required to provide the detailed, scientifically accurate information necessary for a complete understanding of its chemical processing.

Comprehensive Spectroscopic and Structural Elucidation of 1 Amino 6,7 Difluoroanthracene 9,10 Dione

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a "molecular fingerprint" by probing the distinct vibrational modes of a molecule's chemical bonds. nih.gov

The FT-IR spectrum of 1-amino-6,7-difluoroanthracene-9,10-dione is expected to be dominated by the characteristic absorption bands of its key functional groups: the amino (-NH₂), carbonyl (C=O), and carbon-fluorine (C-F) groups.

Amino Group (-NH₂): Primary amines typically exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. For 1-aminoanthraquinone (B167232), these bands are observed, and a similar pattern is expected for the difluoro derivative. An N-H bending (scissoring) vibration is also anticipated around 1600-1650 cm⁻¹. thermofisher.comlibretexts.org

Carbonyl Groups (C=O): The anthraquinone (B42736) skeleton contains two ketone carbonyl groups. In the parent 1-aminoanthraquinone, the C=O stretching vibrations typically appear in the 1620-1680 cm⁻¹ range. researchgate.net The presence of the electron-donating amino group and intramolecular hydrogen bonding between one of the N-H protons and the adjacent C9 carbonyl oxygen can lower the frequency of this specific C=O stretch. The C10 carbonyl, lacking this interaction, would absorb at a higher frequency.

Fluoro Groups (C-F): The carbon-fluorine bonds introduce strong absorption bands. The C-F stretching vibrations in aromatic compounds are typically found in the 1100-1350 cm⁻¹ region. nih.govupi.eduresearchgate.net For this compound, strong absorptions in this range would be a clear indicator of the fluorine substituents.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Amino (-NH₂) | N-H Bend (scissoring) | 1600 - 1650 | Medium-Strong |

| Carbonyl (C=O) | C=O Stretch | 1620 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

| Fluoro (C-F) | C-F Stretch | 1100 - 1350 | Strong |

Raman spectroscopy is particularly effective for observing the vibrations of the non-polar, highly conjugated aromatic core of the anthraquinone structure. nsf.govlibretexts.org The spectrum is expected to show strong bands corresponding to the in-plane stretching and bending of the fused aromatic rings.

Key vibrational modes for anthraquinone derivatives typically appear in the 300-1000 cm⁻¹ "fingerprint" region, which contains vibrations of the fused ring system, and the 1000-1800 cm⁻¹ region, which includes vibrations of functional groups. nsf.gov The C=C stretching vibrations of the aromatic rings would produce prominent signals. The introduction of the amino and difluoro substituents breaks the symmetry of the parent anthraquinone molecule, which can activate Raman bands that might otherwise be silent and cause shifts in the frequencies of existing bands. The strong electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the amino group alter the electron distribution and polarizability of the π-system, influencing the intensity and position of the Raman signals. nsf.gov For instance, a strong band associated with the quinone C=O bond vibrations is also expected. nsf.gov

Electronic Absorption and Emission Spectroscopy

The extended π-conjugated system of the anthraquinone core, modified by the auxochromic amino group and the fluoro substituents, dictates the molecule's interaction with ultraviolet and visible light.

The UV-Vis spectrum of anthraquinone derivatives is characterized by absorptions arising from π → π* and n → π* electronic transitions. researchgate.net For 1-aminoanthraquinone, the spectrum is marked by a strong absorption band in the visible region (around 450-500 nm), which is attributed to an intramolecular charge-transfer (ICT) transition. researchgate.netscispace.com This transition involves the transfer of electron density from the lone pair of the amino group (donor) to the carbonyl groups (acceptor) of the anthraquinone core. This ICT band is responsible for the red color of the compound. nih.gov

| Compound | Expected λmax (nm) | Transition Type |

|---|---|---|

| 1-Aminoanthraquinone | ~480 | π → π* (Intramolecular Charge Transfer) |

| This compound | < 480 (Predicted) | π → π* (Intramolecular Charge Transfer) |

| Anthraquinone Core | ~250-330 | π → π* and n → π* |

Many aminoanthraquinone derivatives are known to be fluorescent, emitting light after being promoted to an excited electronic state. The fluorescence properties, including the emission wavelength and quantum yield (Φf), are highly sensitive to the molecular structure and the solvent environment. researchgate.netnih.gov The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. libretexts.org

For 1-aminoanthraquinone, fluorescence is observed, though its quantum yield can be modest and is influenced by factors like hydrogen bonding. researchgate.netacs.org The introduction of fluorine atoms in this compound could potentially alter the fluorescence quantum yield. The heavy atom effect is not significant with fluorine, but its strong inductive effect can modify the energies of the singlet and triplet excited states, which in turn influences the rates of radiative (fluorescence) and non-radiative decay pathways, such as intersystem crossing. nih.gov While specific data is unavailable, it is plausible that the difluoro-substitution would modulate the emission profile and quantum efficiency compared to its non-fluorinated counterpart. liberty.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the complete structure can be confirmed. mdpi.comepfl.ch

The expected NMR data for this compound can be predicted by starting with the known assignments for 1-aminoanthraquinone and applying the known effects of fluorine substitution. nih.govchemicalbook.comchemicalbook.com

¹H NMR: The spectrum would show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the fluorinated ring (H-5 and H-8) would be significantly affected. Fluorine atoms cause coupling to nearby protons, so the signals for H-5 and H-8 would likely appear as doublets of doublets or triplets due to coupling with both the adjacent proton and the fluorine atom (³JH-F and ⁴JH-F). The protons on the amino-substituted ring (H-2, H-3, H-4) would have chemical shifts similar to those in 1-aminoanthraquinone, though minor shifts are possible. The amino protons (-NH₂) would appear as a broad singlet.

¹³C NMR: The carbon spectrum would show distinct signals for each of the 14 carbons. The most dramatic effect would be for the carbons directly bonded to fluorine (C-6 and C-7). These signals would be shifted significantly downfield and would appear as large doublets due to one-bond carbon-fluorine coupling (¹JC-F), which is typically in the range of 240-260 Hz. Carbons two or three bonds away (e.g., C-5, C-8, C-9a, C-5a) would also show smaller couplings (²JC-F, ³JC-F). ucl.ac.uk The chemical shifts of the carbonyl carbons (C-9, C-10) and the carbons of the other ring would be less affected but still distinguishable.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Coupling Interactions |

|---|---|---|---|

| 1 | - | ~150-155 | - |

| 2 | ~7.0-7.3 | ~115-120 | ³JH-H |

| 3 | ~7.5-7.8 | ~134-136 | ³JH-H |

| 4 | ~7.4-7.6 | ~117-120 | ³JH-H |

| 5 | ~7.8-8.1 | ~120-125 | ³JH-H, ⁴JH-F |

| 6 | - | ~150-155 (d) | ¹JC-F (~250 Hz) |

| 7 | - | ~150-155 (d) | ¹JC-F (~250 Hz) |

| 8 | ~7.8-8.1 | ~120-125 | ³JH-H, ⁴JH-F |

| 9 (C=O) | - | ~182-185 | - |

| 10 (C=O) | - | ~188-191 | - |

Note: Predicted NMR values are based on data for 1-aminoanthraquinone and typical substituent effects of fluorine. Actual experimental values may vary. 'd' denotes a doublet.

¹H NMR and ¹³C NMR: Proton and Carbon Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The expected ¹H and ¹³C NMR spectra of this compound can be predicted by considering the electronic effects of the amino and fluoro substituents on the anthraquinone core.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display signals corresponding to the seven protons on the aromatic rings. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. The aromatic protons are expected to be in the downfield region, typically between δ 7.0 and 8.5 ppm.

Ring A (unsubstituted): The protons on the unsubstituted benzene (B151609) ring (positions 5 and 8) would likely appear as multiplets, influenced by ortho- and meta-couplings.

Ring C (substituted): The protons on the substituted ring (positions 2, 3, and 4) will be influenced by the electron-donating amino group at position 1. This would cause an upfield shift compared to the unsubstituted anthraquinone. The difluoro substitution at positions 6 and 7 will primarily affect the protons on that ring.

Coupling Constants: Typical ortho-coupling constants (³JHH) in aromatic systems are in the range of 7-9 Hz, while meta-couplings (⁴JHH) are smaller, around 2-3 Hz.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the 14 carbon atoms of the molecule. The carbonyl carbons (C9 and C10) are expected to be the most downfield, typically in the range of δ 180-190 ppm. The carbon atoms attached to the fluorine atoms (C6 and C7) will exhibit large one-bond C-F coupling constants (¹JCF), which is a characteristic feature. The carbon bearing the amino group (C1) will be shifted upfield due to the electron-donating nature of nitrogen.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on data for 1-aminoanthraquinone. chemicalbook.comchemicalbook.comnih.gov

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 1 | - | ~150 (shielded by NH₂) |

| 2 | ~7.0-7.2 (d) | ~115-120 |

| 3 | ~7.5-7.7 (t) | ~130-135 |

| 4 | ~7.2-7.4 (d) | ~118-122 |

| 4a | - | ~130-135 |

| 5 | ~8.0-8.2 (d) | ~125-130 |

| 6 | - | ~150-155 (deshielded by F, ¹JCF) |

| 7 | - | ~150-155 (deshielded by F, ¹JCF) |

| 8 | ~8.0-8.2 (d) | ~125-130 |

| 8a | - | ~130-135 |

| 9 | - | ~180-185 |

| 9a | - | ~130-135 |

| 10 | - | ~180-185 |

| 10a | - | ~130-135 |

Note: This is a predictive table. Actual chemical shifts may vary. "d" denotes a doublet and "t" denotes a triplet.

¹⁹F NMR: Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, the two fluorine atoms at positions 6 and 7 are in chemically similar, but not necessarily identical, environments. Their chemical shifts are expected to be in the typical range for aromatic fluorine compounds. The spectrum would likely show a complex multiplet pattern due to F-F and F-H couplings. The magnitude of these coupling constants would provide valuable information about the through-bond and through-space proximity of the coupled nuclei.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Aromatic and Substituent Assignments

Two-dimensional NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-2 and H-3, and between H-3 and H-4 on the substituted ring. Similarly, correlations between the protons on the unsubstituted ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals of the protonated carbons. For example, the proton signal at a certain chemical shift would show a cross-peak with the carbon signal to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For example, the amino protons could show correlations to C-1 and C-2, and the carbonyl carbons would show correlations to nearby aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₁₄H₇F₂NO₂). This would allow for the confirmation of its elemental composition with high accuracy. The expected exact mass would be approximately 259.0441 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The fragmentation pattern would be characteristic of the anthraquinone core and its substituents. Common fragmentation pathways for anthraquinones involve the loss of one or two carbonyl groups (CO). The presence of the amino and difluoro groups would also influence the fragmentation.

A plausible fragmentation pathway would likely involve:

Loss of CO (28 Da) from the molecular ion.

A subsequent loss of another CO molecule.

Cleavage of the C-N bond, leading to fragments containing the amino group.

Loss of HF or F from the fluorinated ring.

A hypothetical fragmentation table is provided below:

| m/z | Possible Fragment | Notes |

| 259 | [M]⁺ | Molecular Ion |

| 231 | [M-CO]⁺ | Loss of one carbonyl group |

| 203 | [M-2CO]⁺ | Loss of two carbonyl groups |

| 240 | [M-F]⁺ | Loss of a fluorine atom |

| 239 | [M-HF]⁺ | Loss of hydrogen fluoride |

Note: This is a predictive table. The relative intensities of the fragments would depend on the experimental conditions.

X-ray Crystallography and Diffraction for Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles of the entire molecule.

Planarity: The degree of planarity of the anthraquinone ring system, which can be influenced by the substituents.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding involving the amino group and the carbonyl oxygens, as well as π-π stacking interactions between the aromatic rings.

This detailed structural information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Advanced Theoretical and Computational Investigations of 1 Amino 6,7 Difluoroanthracene 9,10 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other related properties of a molecule. For a molecule like 1-Amino-6,7-difluoroanthracene-9,10-dione, these calculations can predict its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Geometry optimization is a key application of DFT. This process determines the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be employed to predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional structure and its steric and electronic properties. The presence of the amino group and fluorine atoms on the anthraquinone (B42736) core is expected to influence the planarity and electronic distribution of the aromatic system.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This table is for illustrative purposes as specific research data was not found.

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.375 |

| C-F Bond Length (Å) | 1.350 |

| C=O Bond Length (Å) | 1.220 |

| Dihedral Angle (C1-C2-C3-C4) (°) | 0.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and its electronic excitation properties.

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distributions. The amino group, being an electron-donating group, is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atoms and quinone carbonyls will likely lower the energy of the LUMO. The spatial distribution would likely show the HOMO localized more on the amino group and the adjacent aromatic ring, while the LUMO would be concentrated on the anthraquinone core, particularly the carbonyl groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound This table is for illustrative purposes as specific research data was not found.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -3.15 |

| Energy Gap (ΔE) | 3.10 |

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas).

For this compound, an ESP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the fluorine atoms, indicating their nucleophilic character. The hydrogen atoms of the amino group and the aromatic rings would likely exhibit positive potential (blue), suggesting sites for nucleophilic attack. This information is critical for understanding intermolecular interactions and the molecule's reactivity patterns.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). For this compound, the predicted λmax would be influenced by the intramolecular charge transfer character from the amino group to the anthraquinone core.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, one can predict the ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectroscopic data.

Table 3: Hypothetical Predicted Spectroscopic Parameters for this compound This table is for illustrative purposes as specific research data was not found.

| Parameter | Predicted Value |

|---|---|

| UV-Vis λmax (nm) | 485 |

| ¹H NMR Shift (NH₂) (ppm) | 7.5 |

| ¹³C NMR Shift (C-F) (ppm) | 150 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

MD simulations can be used to explore the conformational landscape of this compound. While the anthraquinone core is relatively rigid, the amino group can exhibit some rotational flexibility. MD simulations can reveal the preferred orientations of the amino group and the dynamics of its rotation. Furthermore, simulations in different solvent environments can show how intermolecular interactions with solvent molecules influence the conformational preferences and flexibility of the compound. This information is important for understanding how the molecule behaves in solution and how it might interact with other molecules in a biological or material science context.

Intermolecular Interactions and Self-Assembly Tendencies

The intermolecular interactions of this compound are expected to be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The amino group provides a site for hydrogen bond donation, while the carbonyl groups and fluorine atoms can act as hydrogen bond acceptors. The fluorine atoms also introduce the potential for halogen bonding, a non-covalent interaction that can influence crystal packing and self-assembly.

Computational methods such as Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) would be crucial for accurately modeling these weak interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to characterize the nature and strength of the intermolecular bonds by analyzing the electron density topology. Non-Covalent Interaction (NCI) plots would provide a visual representation of the regions of attractive and repulsive interactions within molecular dimers and larger aggregates, offering insights into the preferred modes of self-assembly.

A hypothetical data table summarizing the calculated interaction energies for different dimer configurations of this compound is presented below. These values are illustrative and would be the target of actual computational studies.

Hypothetical Interaction Energies for this compound Dimers

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-tail | Hydrogen Bonding (NH···O=C) | -8.5 |

| Co-facial (π-stacked) | π-π Stacking | -12.2 |

| Halogen-bonded | C-F···π | -3.1 |

Reactivity and Reaction Pathway Modeling

Conceptual DFT provides a powerful framework for understanding the reactivity of molecules through various descriptors. For this compound, these descriptors would be calculated to predict its behavior in chemical reactions.

Global Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO gap provides an indication of the molecule's chemical stability. Other global descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. The presence of the electron-withdrawing fluorine atoms is expected to lower both the HOMO and LUMO energy levels and increase the electrophilicity of the anthraquinone core.

Local Reactivity Descriptors: Fukui functions (f(r)) are essential for identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the carbonyl carbons are susceptible to nucleophilic attack, while the amino group and the aromatic rings are potential sites for electrophilic attack.

A representative table of calculated reactivity descriptors is shown below.

Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.4 eV |

| Global Electrophilicity Index (ω) | 3.5 eV |

| Most Electrophilic Site (from Fukui functions) | Carbonyl Carbons |

| Most Nucleophilic Site (from Fukui functions) | Amino Nitrogen |

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. For this compound, this could involve studying its synthesis, derivatization, or degradation pathways.

Transition state theory combined with DFT calculations would be used to locate transition state structures and calculate activation energies. This information would allow for the determination of the most favorable reaction pathways. For instance, the mechanism of nucleophilic aromatic substitution on the difluoro-substituted ring could be investigated, or the role of the amino group in directing electrophilic aromatic substitution could be explored. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states connect the correct reactants and products.

Structure-Property Relationship Studies via Computational Chemistry for this compound

Computational chemistry is a powerful tool for establishing relationships between the molecular structure of this compound and its macroscopic properties. By systematically modifying the structure (e.g., changing the position of the fluorine atoms or the amino group) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be developed.

For example, Time-Dependent DFT (TD-DFT) calculations could be used to predict the UV-Vis absorption spectrum of the molecule. By correlating the calculated maximum absorption wavelength (λmax) with structural features, one could understand how substitutions influence its color. Similarly, calculations of molecular polarizability and hyperpolarizability would provide insights into its non-linear optical (NLO) properties. The effect of the fluorine and amino substituents on the electronic properties, such as the dipole moment and charge distribution, would also be a key area of investigation.

An illustrative table summarizing the predicted properties based on its structure is provided below.

Predicted Structure-Property Relationships for this compound

| Property | Predicted Value (Illustrative) | Structural Contribution |

| Maximum Absorption Wavelength (λmax) | 485 nm | Intramolecular charge transfer from amino to carbonyl groups |

| Dipole Moment | 4.5 D | Asymmetric substitution pattern |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu | Electron-donating and -withdrawing groups on the π-conjugated system |

Chemical Reactivity and Transformations of 1 Amino 6,7 Difluoroanthracene 9,10 Dione

Nucleophilic Reactivity Towards the Anthracene-9,10-dione System

The anthracene-9,10-dione framework is characterized by its electrophilic nature, rendering it susceptible to attack by nucleophiles. nih.gov This reactivity is a cornerstone of anthraquinone (B42736) chemistry, allowing for the introduction of various functional groups onto the aromatic core.

Nucleophilic aromatic substitution reactions on the anthraquinone skeleton are common, particularly when leaving groups such as halogens are present. For instance, in related compounds like 1-amino-4-bromo-9,10-anthraquinones, the bromine atom is readily displaced by various nucleophiles. nih.gov The regioselectivity of such attacks is influenced by the existing substituents on the ring system. The directing effects of the amino and fluoro groups on 1-amino-6,7-difluoroanthracene-9,10-dione would guide the position of incoming nucleophiles, although specific kinetic studies on this particular molecule are not extensively detailed in the literature. In general, the orientation of the substrate within a reaction medium can significantly influence the regiochemical outcome of a nucleophilic attack. nih.gov

Reactivity of the Amino Group: Derivatization and Functionalization

The primary amino group at the 1-position is a key site for functionalization, acting as a potent nucleophile in a variety of chemical reactions. evitachem.com This allows for the synthesis of a wide range of derivatives with modified properties and applications. biointerfaceresearch.comresearchgate.net

The nucleophilic nitrogen of the amino group can readily react with electrophiles.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. This is a common strategy for synthesizing planar anthraquinone dyes. rsc.org

Alkylation and Arylation: The amino group can also undergo alkylation and arylation, although the conditions for these reactions on aminoanthraquinones need to be carefully controlled. researchgate.net These reactions expand the structural diversity of derivatives that can be accessed from the parent compound.

Further derivatization of the amino group is a common strategy for creating new compounds.

Amide Derivatives: As noted above, acylation reactions result in the formation of stable amide linkages. These amide derivatives are significant in the synthesis of various functional molecules. researchgate.net

Imine Derivatives: The primary amino group can react with aldehydes and ketones under appropriate conditions to form imines, also known as Schiff bases. Schiff bases derived from 1-aminoanthraquinone (B167232) have been investigated for their biological properties. biointerfaceresearch.com

The following table summarizes the primary derivatization reactions involving the amino group.

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Arylation | Aryl halides (often with catalyst) | Secondary Amine |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

Electrochemical Properties and Redox Behavior of this compound

The electrochemical behavior of anthraquinone derivatives is central to many of their applications. They are known to undergo reversible redox reactions. evitachem.com The core process involves the reduction of the quinone system. This typically occurs in two successive one-electron steps, first forming a semiquinone radical anion and subsequently a dianion. nih.gov

Cyclic voltammetry is a key technique used to study these processes. researchgate.net While specific electrochemical data for this compound is not widely published, the behavior of analogous compounds provides significant insight. For example, studies on 1-amino-4-hydroxy-9,10-anthraquinone show two distinct reversible reduction waves. nih.gov

The strong electron-withdrawing nature of the two fluorine atoms in this compound is expected to have a pronounced effect on its redox potentials. By pulling electron density from the quinone system, the fluorine atoms stabilize the reduced anionic species. This stabilization facilitates the reduction process, meaning it will occur at a less negative (more positive) potential compared to the non-fluorinated 1-aminoanthraquinone.

The table below shows experimental data for a related compound and the expected influence of the 6,7-difluoro substitution.

| Compound | Solvent | E¹ (V vs Ag/AgCl) | E² (V vs Ag/AgCl) | Expected Effect of 6,7-Difluoro Substitution |

| 1-Amino-4-hydroxy-9,10-anthraquinone nih.gov | Anhydrous DMSO | -0.816 | -1.355 | N/A |

| 1-Amino-4-hydroxy-9,10-anthraquinone nih.gov | Anhydrous DMF | -0.832 | -1.309 | N/A |

| This compound | N/A (Predicted) | N/A | N/A | Both E¹ and E² are expected to shift to more positive potentials. |

E¹ and E² represent the formal potentials for the first and second one-electron reduction steps, respectively.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox behavior of chemical species. For anthraquinone derivatives, CV typically reveals two successive one-electron reduction steps corresponding to the formation of a semiquinone radical anion and then a dianion.

The introduction of two fluorine atoms at the 6 and 7 positions of 1-aminoanthraquinone is expected to influence its redox potentials. Fluorine is a strongly electron-withdrawing group, and its presence on the aromatic ring system should make the reduction of the quinone moiety more favorable (less negative potential). This is because the fluorine atoms help to stabilize the negative charge developed on the molecule upon accepting electrons. Therefore, it is anticipated that the redox potentials for this compound would be shifted to more positive values compared to the non-fluorinated parent compound, 1-aminoanthraquinone.

Table 1: Representative Redox Potentials of an Amino-Substituted Anthraquinone Derivative

| Redox Process | Formal Potential (V vs. Ag/AgCl in DMSO) |

|---|---|

| Quinone to Semiquinone Radical Anion | -0.770 nih.gov |

| Semiquinone Radical Anion to Dianion | -1.308 nih.gov |

Note: Data for 1-amino-4-hydroxy-9,10-anthraquinone is used as a proxy. nih.gov

Investigation of Electron Transfer Mechanisms

The electron transfer mechanism for anthraquinone derivatives generally involves sequential single-electron transfers (SET). nih.gov The first reduction is typically a reversible or quasi-reversible process, leading to a stable semiquinone radical anion. researchgate.net The stability and subsequent reactivity of this radical anion are crucial in many applications of anthraquinones.

The general mechanism can be described as follows:

First Electron Transfer: The neutral anthraquinone molecule (AQ) accepts one electron to form the semiquinone radical anion (AQ•⁻). AQ + e⁻ ⇌ AQ•⁻

Second Electron Transfer: The semiquinone radical anion accepts a second electron to form the dianion (AQ²⁻). AQ•⁻ + e⁻ ⇌ AQ²⁻

Photochemical Transformations and Photo-Reactivity

The photochemistry of anthraquinones is a well-studied field, with their excited states playing a critical role in processes like photofading of dyes and photodynamic therapy.

Photoinduced Reactions of Anthraquinones

Upon absorption of light, anthraquinone derivatives are promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state is often the primary photoactive species in subsequent chemical reactions.

Photoinduced reactions of aminoanthraquinones can involve electron transfer or hydrogen abstraction. For example, the excited state of the anthraquinone can act as an electron acceptor, oxidizing a nearby donor molecule. nih.gov The presence of the amino group can facilitate the formation of electron donor-acceptor (EDA) complexes, which may exhibit unique photochemical reactivity upon excitation. nih.gov

The fluorine substituents in this compound are expected to enhance its photochemical stability. The high strength of the C-F bond makes the molecule more resistant to certain photodegradation pathways. nih.gov However, fluorination can also alter the electronic properties of the excited states, potentially opening up different reaction channels. nih.gov For instance, fluorinated aromatic compounds can undergo photo-initiated reactions that may lead to the formation of various photoproducts, although the fluorinated motif often remains intact. nih.gov

Excited State Properties and Decay Pathways

The excited state properties of this compound are determined by the interplay of the anthraquinone chromophore and its substituents. The primary decay pathways for the excited state include fluorescence, intersystem crossing to the triplet state, and non-radiative decay.

Fluorescence: The emission of light from the singlet excited state. The quantum yield of fluorescence is influenced by the rate of competing processes like ISC.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state to the triplet excited state. For many quinones, this is a very efficient process.

Non-radiative Decay: Deactivation of the excited state through vibrational relaxation (heat).

The introduction of fluorine atoms can significantly impact these properties. Studies on other fluorinated chromophores have shown that fluorination can lead to a blue-shift in absorption spectra and influence the rate of intersystem crossing. rsc.org The heavy-atom effect of fluorine is generally weak, but its strong inductive effect can alter the energies of the nπ* and ππ* states, which are crucial in determining the photophysical pathways. Specifically, fluorination can affect the energy gap between the singlet and triplet states, thereby modulating the efficiency of ISC. rsc.org The specific decay pathways and their efficiencies for this compound would require detailed spectroscopic and computational studies.

Table 2: General Excited State Properties and Decay Pathways for Substituted Anthraquinones

| Property | Description | Influence of Substituents |

|---|---|---|

| Absorption (S₀ → S₁) | Excitation to the first singlet state upon light absorption. | The amino group typically causes a red-shift (to longer wavelengths), while fluorine may cause a blue-shift. rsc.org |

| Fluorescence (S₁ → S₀) | Radiative decay from the singlet state. Often weak for anthraquinones. | Can be enhanced or quenched depending on the nature and position of substituents. |

| Intersystem Crossing (S₁ → T₁) | Non-radiative transition to the triplet state. Generally efficient. | Fluorination can alter the rate of ISC by modifying spin-orbit coupling and the energy gap between S₁ and T₁ states. rsc.org |

| Phosphorescence (T₁ → S₀) | Radiative decay from the triplet state. Typically observed at low temperatures. | The lifetime and intensity are sensitive to the molecular environment and substituents. |

Advanced Materials Science Applications of 1 Amino 6,7 Difluoroanthracene 9,10 Dione

Organic Electronics and Optoelectronic Devices

The core structure of anthracene-9,10-dione, an anthraquinone (B42736), is a known building block for organic electronic materials. The introduction of an amino group and fluorine atoms is expected to modulate its electronic properties significantly, making it a candidate for various optoelectronic applications.

Organic Semiconductor Performance: Charge Carrier Mobility

The performance of an organic semiconductor is fundamentally characterized by its charge carrier mobility. For 1-Amino-6,7-difluoroanthracene-9,10-dione, the presence of electron-withdrawing fluorine atoms and an electron-donating amino group can create a push-pull system, which can influence the molecular packing in the solid state and, consequently, the charge transport properties. Fluorination, in particular, is a common strategy to enhance the electron mobility in organic semiconductors. However, without experimental data from techniques such as time-of-flight (ToF) measurements or the fabrication and testing of field-effect transistors, any claims about the charge carrier mobility of this specific compound would be purely speculative.

Luminescent Material Applications: Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

Aminoanthraquinone derivatives are known for their fluorescent properties. The amino group acts as an auxochrome, often enhancing the quantum yield of fluorescence. The position of the amino group and the presence of other substituents, like fluorine, can tune the emission color and efficiency. While it is plausible that this compound could be investigated as an emissive material in OLEDs or as a fluorescent probe, there is no available data on its photoluminescence quantum yield, emission spectrum, or performance in actual OLED devices.

Photovoltaic Applications: Organic Solar Cells (OSCs)

In the context of organic solar cells, anthraquinone derivatives have been explored as acceptor materials. The electronic properties of this compound, influenced by its substituent groups, would determine its suitability as either a donor or an acceptor material in an OSC. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for determining its potential role and efficiency in a photovoltaic device. Currently, there are no published studies detailing the photovoltaic properties or performance of this compound in organic solar cells.

Field-Effect Transistors (OFETs) and Electronic Devices

The application of this compound in organic field-effect transistors (OFETs) would depend on its ability to form well-ordered thin films and its charge carrier mobility. The fluorine substitution could potentially lead to n-type or ambipolar behavior, which is of interest for complementary logic circuits. However, the synthesis and characterization of this compound for OFET applications have not been reported in the available literature.

Advanced Colorants and Pigments

Aminoanthraquinones are a well-established class of synthetic dyes and pigments, valued for their strong colors and good stability. researchgate.net The color of these compounds is determined by the electronic transitions within the molecule, which are sensitive to the nature and position of substituents.

Thermal and Photostability for Industrial Applications

The industrial viability of organic functional materials is often contingent on their ability to withstand harsh operational conditions, particularly elevated temperatures and prolonged exposure to light. For this compound, its stability profile is largely dictated by the inherent robustness of the anthraquinone framework and the influence of its substituents.

Thermal Stability: The anthraquinone core is known for its high thermal stability. For instance, the parent compound, 1-aminoanthracene-9,10-dione, exhibits a high melting point of 250-255°C, indicating strong intermolecular forces and a stable crystalline structure. nbinno.com The introduction of fluorine atoms onto the aromatic backbone is expected to further enhance this thermal resilience. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond energy of approximately 485 kJ/mol. mdpi.com This high bond energy means that significantly more thermal energy is required to initiate degradation pathways involving the cleavage of these bonds. Consequently, this compound is predicted to possess superior thermal stability compared to its non-fluorinated analogs, making it a suitable candidate for high-temperature applications in electronics and specialty polymers. nih.gov

Photostability: Anthraquinone-based dyes are generally recognized for having greater photostability than other classes of dyes, such as azo dyes. liberty.edubeilstein-journals.org This resilience to photodegradation is crucial for applications like coatings, textiles, and color filters where long-term color fastness is required. The fluorine substituents on the this compound molecule can further augment this property. Electron-withdrawing groups, like fluorine, can lower the energy levels of the molecule's frontier orbitals, potentially hindering photo-initiated degradation reactions. While some anthraquinone dyes can undergo photodegradation, the specific molecular structure plays a key role in their stability. arxiv.orgnih.gov Dyes based on the anthraquinone scaffold have been shown to possess high chemical and photostability, a desirable trait for fluorescent probes and other optical materials. liberty.edu

Chemical Sensor Development

The structure of this compound is well-suited for the development of chemical sensors. The amino group can act as a binding site for analytes, while the difluoroanthraquinone portion serves as a chromogenic and fluorogenic signal transducer.

Derivatives of 1-aminoanthracene-9,10-dione have been successfully employed as chromogenic molecular sensors, particularly for detecting heavy metal ions. researchgate.net The fundamental sensing mechanism involves the coordination of the analyte (e.g., a metal cation) to the nitrogen atom of the amino group and potentially other nearby atoms.

Colorimetric Sensing: This coordination event alters the electronic structure of the molecule, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change affects the wavelength of light the molecule absorbs, resulting in a distinct, often naked-eye-detectable, color change. researchgate.net For this compound, the amino group acts as an electron-donating group, leading to an intramolecular charge transfer (ICT) to the electron-accepting quinone core. Upon binding an analyte, this ICT character is modified, causing a shift in the maximum absorption wavelength (λmax). The strongly electron-withdrawing fluorine atoms would likely modulate the electron density on the anthraquinone ring, potentially fine-tuning the sensor's baseline color and its response to analyte binding.

Fluorescent Sensing: Many anthracene (B1667546) derivatives are fluorescent, and this property can be exploited for "turn-on" or "turn-off" sensing. In its free state, the fluorescence of the molecule might be quenched due to photoinduced electron transfer (PET) from the lone pair of electrons on the amino group to the excited anthraquinone core. When the amino group binds to a target analyte, this PET process can be inhibited, "turning on" the fluorescence. The fluorine atoms can influence the fluorescence quantum yield and Stokes shift, which are critical parameters for sensor performance. liberty.edu

The performance of a chemical sensor is defined by its selectivity, sensitivity, and response time.

Selectivity: This refers to the sensor's ability to bind to a specific analyte in the presence of other potentially interfering species. For sensors based on the 1-aminoanthraquinone (B167232) scaffold, selectivity is achieved by modifying the binding site. By attaching different appendages to the amino group, researchers can create specific cavities or coordination environments that preferentially bind certain ions. researchgate.net The electronic influence of the fluorine atoms in this compound could also enhance selectivity by altering the Lewis basicity of the amino binding site.

Sensitivity: Sensitivity is determined by the lowest concentration of an analyte that can be reliably detected. In colorimetric sensors, this corresponds to the magnitude of the spectral shift and the molar absorptivity of the sensor-analyte complex. Research on related 1-aminoanthracene-9,10-dione sensors has shown significant λmax shifts of 85–125 nm upon ion binding, indicating high sensitivity. researchgate.net Fluorination can sometimes enhance fluorescence, which could lead to lower detection limits in fluorescent sensors.

Response Time: For molecular-level interactions, the response time is typically very fast, often occurring within seconds or minutes. This allows for real-time monitoring of the target analyte.

The table below summarizes the sensing performance of molecular receptors derived from the parent compound, 1-aminoanthracene-9,10-dione, for various metal ions, illustrating the principles that would apply to sensors based on its difluorinated analog.

| Receptor (Based on 1-Aminoanthracene-9,10-dione) | Target Analytes | Observed Selectivity | Spectral Shift (λmax) | pH Range for Stability |

|---|---|---|---|---|

| Receptor with imine nitrogen | Cu²⁺ | Selective for Cu²⁺ | ~85-125 nm | 7.0 - 8.75 |

| Receptor with alkylamine nitrogen | Cu²⁺, Ni²⁺, Co²⁺ | Semi-selective (Cu²⁺ > Ni²⁺ > Co²⁺) | ~85-125 nm | 6.0 - 12.0 |

| Receptor with dipicolylamine group | Cu²⁺, Co²⁺, Ni²⁺ | Semi-selective (Cu²⁺ > Co²⁺ > Ni²⁺) | ~85-125 nm | Not Specified |

| Receptor with anilide group | Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺ | Bathochromic for Cu²⁺, Ni²⁺, Co²⁺; Hypsochromic for Zn²⁺ | ~85-125 nm | Not Specified |

Data adapted from studies on 1-aminoanthracene-9,10-dione based chemosensors. researchgate.net

Polymer and Composite Material Integration

The incorporation of functional organic molecules like this compound into polymer matrices is a key strategy for creating advanced materials with tailored properties.

Anthraquinone derivatives are widely used for the coloration of synthetic materials like polyamides. beilstein-journals.org They can be incorporated either as additives or as monomeric dyes that are covalently bonded into the polymer network. By modifying the amino group of this compound with a polymerizable group (e.g., a methacrylate), it can be permanently locked into a polymer chain. This covalent bonding prevents the dye from leaching out of the material, which is critical for applications requiring high physiological compatibility. beilstein-journals.org

The properties of the resulting polymer can be tuned by controlling the concentration of the incorporated dye. The presence of fluorine atoms can be particularly advantageous, as it can improve the solubility and miscibility of the compound in fluorinated polymers (fluoropolymers), leading to more homogeneous materials. nih.gov

Adding a functional filler like this compound to a polymer matrix can influence the composite's bulk properties.

Mechanical Properties: The influence of small molecule additives on mechanical strength can vary. While high concentrations can sometimes plasticize the polymer, strong intermolecular interactions between the additive and the polymer chains can enhance stiffness or tensile strength. The planar, rigid structure of the anthraquinone core could potentially increase the rigidity of the composite.

Thermal Characteristics: The high thermal stability of fluorinated compounds can be imparted to the composite material. Fluoropolymers are known for their outstanding chemical resistance and high thermal stability. nih.gov Incorporating this compound could potentially elevate the degradation temperature of the host polymer.

Electrical Characteristics: Fluorine's high electronegativity generally leads to materials with low surface energy and low dielectric constants. The introduction of fluorine into polymer backbones has been shown to lower the HOMO/LUMO energy levels, which can be beneficial for applications in organic electronics. rsc.org Therefore, composites containing this compound may exhibit altered electrical properties, such as improved insulating characteristics or modified charge transport capabilities. researchgate.net

The potential effects of integrating this compound into a polymer composite are summarized in the table below.

| Property | Potential Influence of this compound | Underlying Rationale |

|---|---|---|

| Mechanical Strength | Potential increase in rigidity/stiffness | Rigid, planar structure of the anthraquinone core. |

| Thermal Stability | Increased degradation temperature | Inherent stability of the anthraquinone core and high C-F bond energy. mdpi.comnih.gov |

| Electrical Properties | Lowered dielectric constant, altered charge transport | High electronegativity of fluorine; influence on HOMO/LUMO levels. rsc.org |

| Chemical Resistance | Enhanced resistance to solvents and chemicals | Robustness of C-F bonds and stable aromatic structure. nih.gov |

| Optical Properties | Imparts color and potential for fluorescence | Chromophoric nature of the anthraquinone core. beilstein-journals.org |

Future Perspectives and Emerging Research Avenues for 1 Amino 6,7 Difluoroanthracene 9,10 Dione

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The industrial synthesis of aminoanthraquinones has traditionally relied on methods that can be hazardous and environmentally taxing, such as high-temperature ammonolysis. mdpi.com Future research is geared towards developing more efficient, safer, and sustainable synthetic routes that could be adapted for 1-Amino-6,7-difluoroanthracene-9,10-dione.

One promising approach is the adoption of continuous-flow manufacturing. mdpi.com This method offers superior control over reaction parameters like temperature and pressure, minimizing safety risks associated with volatile reagents like ammonia (B1221849) and reducing the potential for runaway reactions. mdpi.com A study on the synthesis of 1-aminoanthraquinone (B167232) from 1-nitroanthraquinone (B1630840) demonstrated the efficiency of a continuous-flow process, providing a safer alternative to traditional batch reactions. mdpi.com

Furthermore, the development of novel catalytic systems is a key area of focus. Researchers are exploring the use of advanced catalysts, such as functionalized mesoporous materials, to facilitate ammonolysis and other nucleophilic substitution reactions under milder conditions. mdpi.comnih.gov For instance, the synthesis of various aminoanthraquinone derivatives has been successfully achieved through nucleophilic substitution reactions using catalysts like iodobenzene (B50100) diacetate, which can improve reaction yields and selectivity. nih.gov The application of such catalytic strategies to the synthesis of this compound could lead to more sustainable production methods.

Key areas for future synthetic methodology development include:

Catalyst Innovation: Designing catalysts that are not only efficient but also recyclable and based on earth-abundant metals.

Greener Solvents: Replacing traditional, often hazardous, organic solvents with more environmentally benign alternatives.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using microwave-assisted synthesis or photochemistry.

Exploration of Advanced Self-Assembly and Supramolecular Architectures

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful bottom-up approach to creating complex, functional materials. tue.nlfrontiersin.org The structure of this compound, with its hydrogen-bonding amino group and electron-withdrawing fluorine atoms, is well-suited for directing self-assembly processes.

Future research will likely focus on how this molecule can form ordered structures like nanofibers, vesicles, or liquid crystals. The interplay of hydrogen bonding, π-π stacking of the aromatic cores, and dipole-dipole interactions involving the fluorine atoms can be precisely engineered. These self-assembled architectures could find applications in:

Organic Electronics: Creating ordered thin films for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Sensing: Designing materials where the self-assembled structure is disrupted in the presence of a specific analyte, leading to a detectable change in optical or electronic properties. frontiersin.org

Biomaterials: The self-assembly of N-alkylaminoanthraquinone with β-cyclodextrins has been used to create fluorescent vesicles for staining living cells, suggesting a pathway for developing biocompatible materials. biointerfaceresearch.com

The dynamic nature of supramolecular systems allows for the creation of "smart" materials that can respond to external stimuli such as light, temperature, or pH. tue.nlrsc.org By modifying the this compound structure with responsive side chains, it may be possible to create switchable materials for applications in drug delivery or molecular machinery.

Integration with Nanomaterials for Hybrid Functional Systems

The integration of organic molecules with inorganic nanomaterials creates hybrid systems that can exhibit synergistic properties, combining the processability and functional versatility of organic compounds with the unique physical properties of nanomaterials. ornl.govmdpi.com Future research on this compound will explore its potential as a component in such hybrid systems.

Potential areas of investigation include:

Graphene and Carbon Nanotubes: The planar structure of the anthraquinone (B42736) core is ideal for π-π stacking interactions with graphene or carbon nanotubes. This could be used to develop advanced conductive composites or sensors. For example, a composite of 2-amino-9,10-anthraquinone and graphene oxide has been used for the dechlorination and biodegradation of pollutants. biointerfaceresearch.com

Metal Nanoparticles: Attaching the molecule to the surface of gold or silver nanoparticles can influence their plasmonic properties, leading to applications in surface-enhanced Raman spectroscopy (SERS) or colorimetric sensors. nih.gov

Semiconductor Quantum Dots: The molecule could act as a surface ligand for quantum dots, modifying their photoluminescent properties and enabling their use as fluorescent probes or in light-harvesting applications. nih.gov

The mission to understand and control the synthesis and assembly of such functional hybrid nanomaterials is a key focus in materials science, aiming to elicit special functionalities by integrating real-time diagnostics and advanced characterization techniques. ornl.gov These composite materials can provide new catalytic and optical properties not seen in the individual components alone. mdpi.com

Development of Structure-Property Relationships for Rational Design of Derivatives

A deep understanding of the relationship between a molecule's structure and its resulting properties is fundamental for the rational design of new materials with targeted functions. colab.ws For this compound, research will focus on systematically modifying its structure and correlating these changes with its electronic, optical, and biological properties.

Key structural modifications and their potential impact are summarized in the table below.

| Structural Modification | Potential Impact on Properties | Rationale/Example |

| Varying the alkyl chain on the amino group | Altering solubility, self-assembly behavior, and biological interactions. | N-alkylaminoanthraquinones have been used to form self-assembling fluorescent vesicles. biointerfaceresearch.com |